N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a benzamide moiety at position 3 via a methylene linker. The sulfur atom at position 5 is bonded to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl group, forming a thioether bridge. This architecture integrates multiple pharmacophoric elements:
- Triazole: Known for hydrogen-bonding and metabolic stability.
- Benzamide: Enhances solubility and serves as a hydrogen-bond acceptor.
- 2-Methoxyphenyl: Influences lipophilicity and electronic properties.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O3S2/c1-35-20-13-7-6-12-19(20)32-22(15-27-24(34)17-9-3-2-4-10-17)30-31-26(32)36-16-23(33)29-25-28-18-11-5-8-14-21(18)37-25/h2-14H,15-16H2,1H3,(H,27,34)(H,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLVONDGQMDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiadiazole vs. Triazole Derivatives
- Compound 6 (): Features a thiadiazole core (3H-[1,3,4]-thiadiazol-2-ylidene) with an isoxazole substituent. Unlike the target compound’s triazole, thiadiazoles exhibit stronger electron-withdrawing effects, reducing nucleophilicity. IR data for 6 shows a single C=O stretch at 1606 cm⁻¹, whereas the target compound has two carbonyl groups (benzamide and oxoethyl), likely appearing as distinct bands near 1660–1680 cm⁻¹ .
- Compounds 7–9 (): 1,2,4-Triazole-3-thiones with sulfonylphenyl groups. These lack the thioether side chain of the target compound, resulting in lower molecular complexity. IR spectra confirm the absence of C=O stretches in their tautomeric thione forms (1247–1255 cm⁻¹ for C=S) .
Thiazole Derivatives**
- Compound 7a (): N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide. Thiazole derivatives in show moderate anticancer activity, suggesting the target compound’s triazole core may offer enhanced binding to biological targets .
Substituent Effects
*Calculated based on molecular formula C₂₆H₂₅N₇O₃S₂.
- Benzamide vs. Trimethoxybenzamide : describes a derivative with 3,4,5-trimethoxybenzamide, which increases molecular weight (~666.73 g/mol) and lipophilicity compared to the target’s unsubstituted benzamide .
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s carbonyl stretches (benzamide and oxoethyl) would appear as two distinct bands near 1660–1680 cm⁻¹, differing from single C=O bands in simpler analogs like compound 6 .
- NMR : The 2-methoxyphenyl group would show a singlet for OCH₃ at ~3.8 ppm, while the benzothiazole protons resonate as a multiplet near 7.3–8.3 ppm (cf. aromatic regions in ).
- MS : A molecular ion peak near m/z 553 (M+H⁺) is expected, similar to compound 8a (m/z 415, ) but with higher mass due to the benzothiazole moiety .
Q & A
Basic: What are the key steps and critical parameters for synthesizing this compound?
Answer:
The synthesis typically involves sequential reactions to construct the triazole-thioether backbone, followed by coupling with the benzothiazole and benzamide moieties. Key steps include:
- Thioether linkage formation : Reacting a benzothiazole derivative (e.g., 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl thiol) with a triazole intermediate under controlled pH (8–9) and room temperature to prevent oxidation .
- Triazole ring assembly : Cyclization of thiosemicarbazide precursors with aldehydes or ketones in ethanol or DMF at reflux (~80°C) .
- Amide bond coupling : Using coupling agents like EDC/HOBt to attach the benzamide group to the triazole-methyl intermediate .
Critical parameters : Solvent choice (e.g., DMF for solubility), temperature control (to avoid side reactions), and stoichiometric ratios (excess thiol for higher thioether yield) .
Basic: What spectroscopic and chromatographic techniques are used for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for distinguishing triazole (δ 8.1–8.5 ppm) and benzothiazole (δ 7.2–7.8 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z 599.51) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide, S-H absence confirms thioether formation) .
- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Anticancer activity : NCI-60 cell line screening with GI50 values calculated via MTT assay, focusing on melanoma and breast cancer models due to structural analogs’ selectivity .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases using ATP/NADPH depletion or FRET substrates .
- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
Basic: How are reaction solvents and conditions optimized for synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures stabilize thiol groups during coupling .
- Temperature control : Reflux (80–100°C) for cyclization steps; room temperature for acid/base-sensitive reactions (e.g., amide coupling) .
- Catalysts : Triethylamine or DMAP accelerates amidation; Pd/C for hydrogenation of nitro groups in analogs .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., cisplatin for cytotoxicity) .
- Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects vs. off-target cytotoxicity .
- Meta-analysis : Compare structural analogs (e.g., 3,4-dichlorophenyl vs. 2-methoxyphenyl substituents) to identify substituent-dependent activity trends .
Advanced: What strategies enhance binding affinity with biomolecular targets like kinases?
Answer:
- Molecular docking-guided design : AutoDock Vina or Schrödinger Suite predicts interactions with ATP-binding pockets (e.g., hydrogen bonding with Lys745 in EGFR) .
- Bioisosteric replacement : Substitute the benzothiazole with indole or pyrimidine to improve π-π stacking with hydrophobic residues .
- Protonation state tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pKa and enhance ionic interactions .
Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
Answer:
- LogP reduction : Replace lipophilic groups (e.g., 3,4-dichlorophenyl) with polar moieties (e.g., morpholine) to improve aqueous solubility .
- Metabolic blocking : Fluorine substitution at vulnerable positions (e.g., para to methoxy groups) to inhibit CYP450-mediated oxidation .
- Prodrug approaches : Esterify carboxylic acid derivatives for enhanced membrane permeability .
Advanced: What methodologies analyze structure-activity relationships (SAR) with analogs?
Answer:
- 3D-QSAR models : CoMFA or CoMSIA using steric/electrostatic field descriptors from aligned analog structures .
- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., triazole vs. thiadiazole cores) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at 5.2 Å spacing) using Discovery Studio .
Advanced: How do computational methods predict target interactions?
Answer:
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability (RMSD <2.0 Å over 100 ns trajectories) .
- MM-PBSA/GBSA : Calculate binding free energies (ΔG ≤ -40 kcal/mol indicates high affinity) .
- Deep learning : Chemprop or DeepDTA predict novel targets using graph-based neural networks .
Advanced: What techniques resolve stereochemical or conformational ambiguities?
Answer:
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., 30% PEG 4000) .
- NOESY NMR : Detect through-space correlations (e.g., triazole-CH₂-benzamide proximity) to confirm folded conformations .
- Circular dichroism (CD) : Compare experimental spectra with DFT-calculated transitions for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
